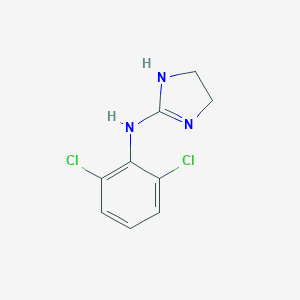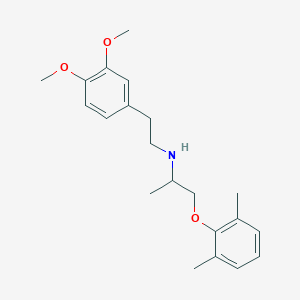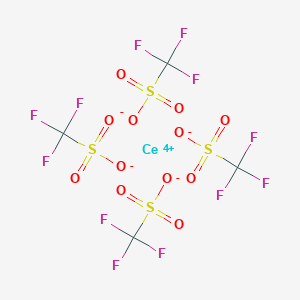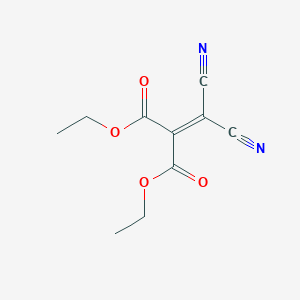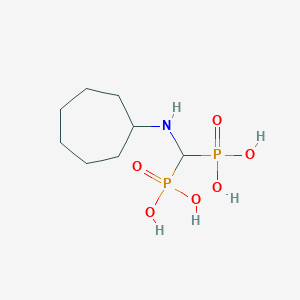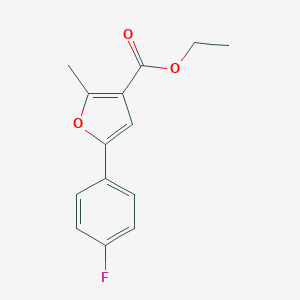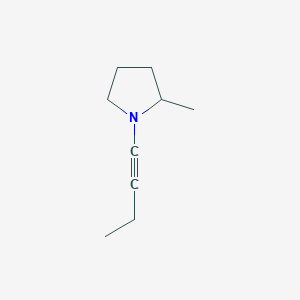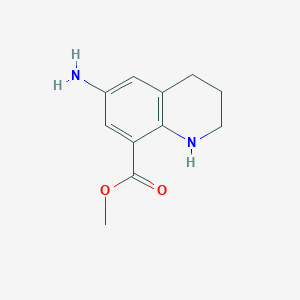
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, also known as MATQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MATQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their diverse biological activities. In
作用机制
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can reduce the growth of tumors in animal models, improve cognitive function in mice, and reduce the severity of inflammation in rats.
实验室实验的优点和局限性
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse biological activities. However, there are also some limitations to its use. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for the study of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate. One area of interest is the development of novel synthetic routes for Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate and its derivatives, which could improve the yield and purity of the compound. Another area of interest is the investigation of the structure-activity relationships of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, which could lead to the discovery of more potent and selective analogs. Additionally, the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate as a tool for the study of protein structure and function could lead to new insights into the molecular mechanisms of disease. Finally, the potential applications of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate in drug discovery and materials science warrant further investigation.
合成方法
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can be synthesized by a two-step procedure involving the condensation of 2-aminoacetophenone with ethyl acetoacetate followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by methylation of the amino group with methyl iodide. The overall yield of the synthesis is about 50%, and the purity of the compound can be improved by recrystallization.
科学研究应用
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In biochemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a tool to study the structure and function of proteins and enzymes.
属性
CAS 编号 |
123297-07-4 |
|---|---|
产品名称 |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4,12H2,1H3 |
InChI 键 |
DIGKXVAIEKZYIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
规范 SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
同义词 |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



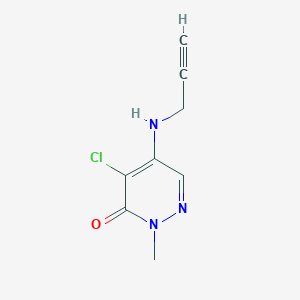
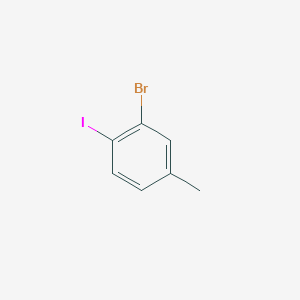
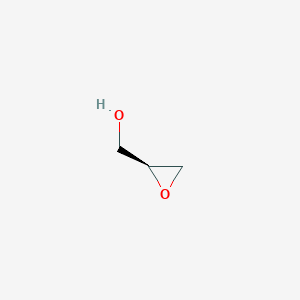
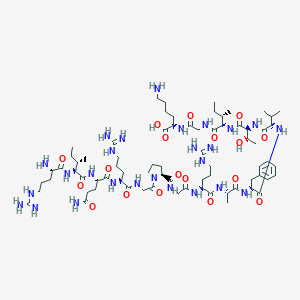
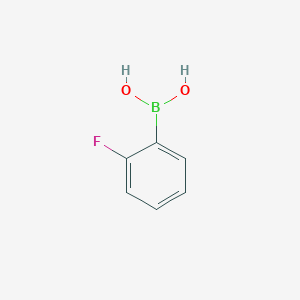
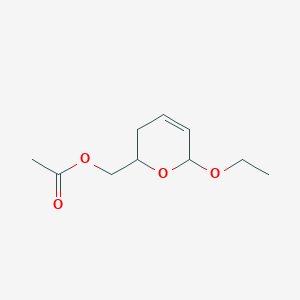
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
